1,5-Bis(4-chlorophenyl)-3-phenyl-1h-pyrazole
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Overview
Description
1,5-Bis(4-chlorophenyl)-3-phenyl-1h-pyrazole is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of two 4-chlorophenyl groups and one phenyl group attached to a pyrazole ring. This compound has garnered interest due to its potential biological activities and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(4-chlorophenyl)-3-phenyl-1h-pyrazole typically involves the reaction of 4-chlorobenzaldehyde with phenylhydrazine in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques to obtain the desired product in significant quantities.
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(4-chlorophenyl)-3-phenyl-1h-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding oxides and hydroxyl derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
1,5-Bis(4-chlorophenyl)-3-phenyl-1h-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,5-Bis(4-chlorophenyl)-3-phenyl-1h-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context. For example, in antimicrobial studies, it may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell proliferation pathways .
Comparison with Similar Compounds
Similar Compounds
1,5-Bis(4-chlorophenyl)-1,4-pentadien-3-one: Shares structural similarities but differs in the presence of a pentadienone moiety.
1,5-Bis(4-chlorophenyl)-2-methyl-1h-pyrrole: Similar in having chlorophenyl groups but contains a pyrrole ring instead of a pyrazole ring.
Uniqueness
1,5-Bis(4-chlorophenyl)-3-phenyl-1h-pyrazole is unique due to its specific arrangement of chlorophenyl and phenyl groups on the pyrazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
27293-97-6 |
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Molecular Formula |
C21H14Cl2N2 |
Molecular Weight |
365.3 g/mol |
IUPAC Name |
1,5-bis(4-chlorophenyl)-3-phenylpyrazole |
InChI |
InChI=1S/C21H14Cl2N2/c22-17-8-6-16(7-9-17)21-14-20(15-4-2-1-3-5-15)24-25(21)19-12-10-18(23)11-13-19/h1-14H |
InChI Key |
DDWSBPXXVYZECX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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